3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Description

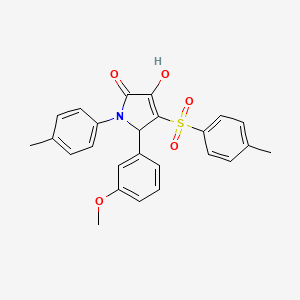

This compound belongs to the 3-hydroxy-pyrrol-2-one family, characterized by a five-membered lactam ring with hydroxyl and aryl substituents. Key structural features include:

- Position 3: A hydroxyl group, enabling hydrogen bonding and influencing solubility .

- Position 4: A 4-methylbenzenesulfonyl (tosyl) group, a strong electron-withdrawing substituent that may enhance stability and affect intermolecular interactions .

- Position 5: A 3-methoxyphenyl group, contributing electron-donating effects and steric bulk.

- Position 1: A 4-methylphenyl group, providing hydrophobic character.

Properties

IUPAC Name |

4-hydroxy-2-(3-methoxyphenyl)-1-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5S/c1-16-7-11-19(12-8-16)26-22(18-5-4-6-20(15-18)31-3)24(23(27)25(26)28)32(29,30)21-13-9-17(2)10-14-21/h4-15,22,27H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPOWZXCFBLBSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, methoxyphenyl, methylbenzenesulfonyl, and methylphenyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the sulfonyl or carbonyl groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may produce a sulfoxide or sulfide.

Scientific Research Applications

3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis at Key Positions

The table below compares substituents and physicochemical properties of the target compound with analogs from , and 7:

Abbreviations : EWG = Electron-withdrawing group.

Key Observations:

Position 4 :

- The target’s tosyl group (4-methylbenzenesulfonyl) is a stronger EWG compared to benzoyl derivatives in analogs (e.g., compounds 23 , 25 ). This may enhance metabolic stability but reduce solubility due to increased hydrophobicity .

- ’s 3-fluoro-4-methylbenzoyl introduces fluorine, which can alter electronic properties and bioavailability .

’s 4-hydroxyphenyl group enables additional hydrogen bonding, which could enhance crystallinity or target interactions .

Position 1 :

Hydrogen Bonding and Supramolecular Interactions

- The hydroxyl group at position 3 is a common feature across all analogs, acting as a hydrogen-bond donor. In the target compound, this group may interact with sulfonyl oxygen atoms or solvent molecules, as seen in related structures .

- ’s 4-hydroxyphenyl group introduces a second hydrogen-bond donor, creating more complex supramolecular architectures compared to the target’s mono-hydroxyl system .

Biological Activity

3-Hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique pyrrolone structure that integrates various functional groups, enhancing its potential for diverse biological interactions. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H23N1O4S1 |

| Molecular Weight | 371.48 g/mol |

| CAS Number | Not readily available |

The biological activity of this compound appears to be mediated through several mechanisms:

- Dopamine Receptor Modulation : Preliminary studies suggest that the compound may exhibit selective activity at dopamine receptors, particularly the D3 receptor, which is implicated in neuroprotection and neuropsychiatric disorders .

- Anti-Cancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Its mechanism may involve the induction of apoptosis and modulation of signaling pathways related to cell survival and migration .

- Anti-Inflammatory Effects : The presence of methoxy and sulfonyl groups suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .

In Vitro Studies

A series of in vitro experiments have assessed the compound's effects on various cell lines:

- Cell Viability : The compound demonstrated significant cytotoxic effects on ovarian cancer cell line SKOV-3, with a reduction in cell viability observed at concentrations as low as 0.06 µM .

- Migration Inhibition : Treatment with the compound resulted in a ~45% reduction in cell migration at higher concentrations (0.125 µM), indicating its potential as an anti-metastatic agent .

In Vivo Studies

While in vitro results are promising, further research is needed to confirm efficacy in vivo. Current models have not yet been fully explored for this specific compound.

Case Studies

- Neuroprotection : A study highlighted the neuroprotective effects of similar compounds at D3 receptors, suggesting that modifications to this compound could enhance its protective capabilities against dopaminergic neuron degeneration .

- Cancer Therapy : Research on related compounds indicates that structural analogs exhibit potent anti-cancer activity by inducing apoptosis in various cancer types, including breast and prostate cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.